molecular formula C12H25NO B3036639 Halaminol B CAS No. 389125-59-1

Halaminol B

Cat. No. B3036639
CAS RN: 389125-59-1
M. Wt: 199.33 g/mol
InChI Key: DYBRAHBPARLKOA-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halaminol B is a compound with a molecular formula of C12H25NO . It is a powder in physical form and is confirmed by NMR . It is a natural diterpenoid.


Molecular Structure Analysis

The molecular structure of Halaminol B has been confirmed by 1H-NMR to be consistent with its molecular formula . The molecular weight of Halaminol B is 199.34 g/mol.


Physical And Chemical Properties Analysis

Halaminol B is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . The molecular weight of Halaminol B is 199.34 g/mol.

Scientific Research Applications

Anthelmintic Activity

Halaminol B has been identified in marine sponge extracts with anthelmintic activity against Haemonchus contortus . This parasitic nematode is of significant veterinary importance, and the discovery of new anthelmintics is crucial to circumvent challenges linked to drug-resistant parasites .

Inhibition of Larval Development and Motility

The compound has shown to inhibit both the development and motility of larvae of various species . This includes exsheathed third-stage larvae (xL3s) and fourth-stage larvae (L4s) of H. contortus .

Antifouling Activities

Halaminol B exhibits antifouling activities, which can be beneficial in marine environments. It has been found to have identical effects on phylogenetically disparate ascidian larvae, inducing rapid larval settlement but preventing subsequent metamorphosis .

Inhibition of Settlement and Metamorphosis

Apart from ascidian larvae, Halaminol B also inhibits both settlement and metamorphosis of sponge, polychaete, gastropod, and bryozoan larvae .

Potential Industrial Antifoulant

Given its antifouling activities, Halaminol B has potential as an industrial antifoulant. Antifoulants are substances that have been developed to deter unwanted organisms from attaching to submerged surfaces .

Differing Physiological Effects

Despite having identical roles in preventing fouling and colonization, Halaminol B and other structurally distinct compounds differentially affect the physiology of cultured HeLa human cells . This indicates that they have different molecular targets .

Safety And Hazards

The safety data sheet for Halaminol B suggests that it should be handled with care. It should be protected from air and light, and stored in a refrigerator or freezer at 2-8 °C . In case of contact with eyes or skin, or if ingested or inhaled, immediate medical attention is required .

properties

IUPAC Name

(2S,3R)-2-aminododec-11-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-3-4-5-6-7-8-9-10-12(14)11(2)13/h3,11-12,14H,1,4-10,13H2,2H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBRAHBPARLKOA-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCCCCCCC=C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CCCCCCCC=C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Halaminol B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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